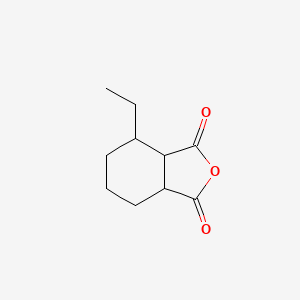
4-Ethylhexahydro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylhexahydro-2-benzofuran-1,3-dione is a chemical compound belonging to the benzofuran family.
Preparation Methods
The synthesis of 4-Ethylhexahydro-2-benzofuran-1,3-dione can be achieved through various synthetic routes. One common method involves the oxidation of indane derivatives in subcritical water using molecular oxygen as an oxidant . This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones without the need for a catalyst. Industrial production methods may involve similar oxidation processes, utilizing large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Ethylhexahydro-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
4-Ethylhexahydro-2-benzofuran-1,3-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Benzofuran derivatives, including this compound, have shown potential in biological studies due to their bioactivity.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: In industrial applications, the compound is used in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of 4-Ethylhexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Ethylhexahydro-2-benzofuran-1,3-dione can be compared with other similar compounds in the benzofuran family:
Properties
CAS No. |
140651-06-5 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-ethyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-6-4-3-5-7-8(6)10(12)13-9(7)11/h6-8H,2-5H2,1H3 |
InChI Key |
AGXULMINMVSGBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
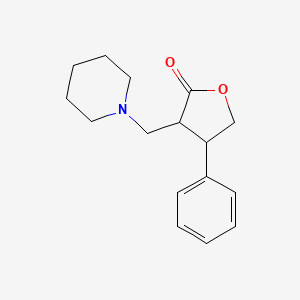

![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)

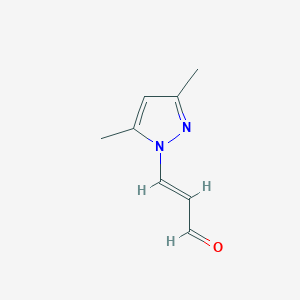
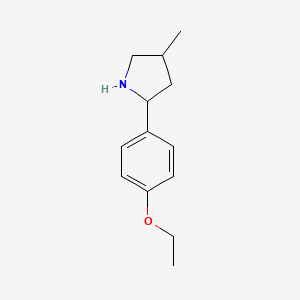

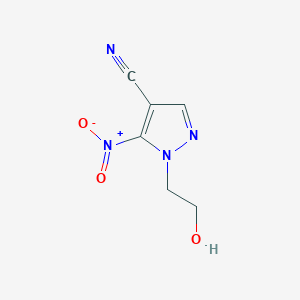

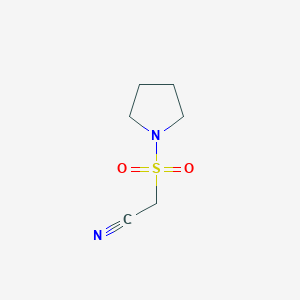

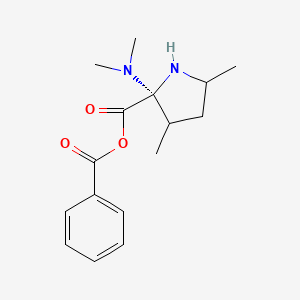
![2-(Carboxy(hydroxy)methyl)-4-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12886702.png)
